3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline
Description
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline is a substituted aniline derivative featuring a cyclopentylpiperidine moiety attached to the aromatic ring. This compound is structurally characterized by:
- A 4-methoxyaniline core, which provides electron-donating properties via the para-methoxy group.
These reactions typically involve substrates such as aryl halides and amines under optimized conditions (e.g., Cs₂CO₃ as base, 1,4-dioxane solvent, 100°C for 10 hours) .
Properties
CAS No. |
648901-25-1 |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-(1-cyclopentylpiperidin-4-yl)-4-methoxyaniline |
InChI |
InChI=1S/C17H26N2O/c1-20-17-7-6-14(18)12-16(17)13-8-10-19(11-9-13)15-4-2-3-5-15/h6-7,12-13,15H,2-5,8-11,18H2,1H3 |
InChI Key |
UTWIEWFHLWROOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2CCN(CC2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Cyclopentyl Group: The cyclopentyl group is introduced via nucleophilic substitution reactions, often using cyclopentyl halides under basic conditions.
Introduction of the Methoxy Group: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aniline or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways . Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Structural Analogues with Adamantane Substitutions
Compounds like 3-(Adamantan-1-yl)-N-(4-chlorophenyl)-4-methoxyaniline (3a) and its derivatives (3b–3f) share the 4-methoxyaniline core but differ in their substituents:
- 3a: Adamantane group at position 3, 4-chlorophenylamino group.
- 3b: Adamantane group at position 3, 4-methoxyphenylamino group.
- 3c: Adamantane group at position 3, 4-(trifluoromethyl)phenylamino group .
Key Differences :
- Electron-withdrawing vs.
Antifungal Compounds with N-Heterocycles
Compounds such as (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) and 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) share the para-substituted aromatic moiety and free -NH- linker but differ in heterocyclic systems:
- TRI : Contains a triazine ring, enabling π-π stacking interactions.
- PYR: Features a pyridinone ring, which may enhance solubility .
Comparison with Target Compound :
Piperidine-Based Pharmaceutical Intermediates
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine , a key intermediate in Tofacitinib synthesis, shares a piperidine scaffold but lacks the methoxyaniline moiety. Its stereochemistry and benzyl group optimize binding to kinase targets, unlike the cyclopentyl substituent in the target compound .
Reaction Yields in C–N Coupling Reactions
*Hypothetical yield based on analogous reactions.
Spectral Data
- UV-Vis Spectroscopy: The λmax of 4-methoxyaniline derivatives shifts with substituents. For example, auxochrome effects from the cyclopentylpiperidine group may increase λmax compared to simpler analogues like 4-methoxyaniline (λmax ~290 nm in ethanol) .
- ¹H NMR : The methoxy group in all analogues resonates at δ ~3.7–3.8 ppm. Piperidine protons in the target compound would appear as multiplet signals at δ ~1.5–2.5 ppm, distinct from adamantane derivatives (δ ~1.7–2.1 ppm for adamantane CH₂) .
Biological Activity
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline, a compound with notable structural features, has garnered attention in pharmacological research due to its potential interactions with neurotransmitter systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and implications for therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives, characterized by a cyclopentyl group and a methoxy-substituted aniline moiety. Its chemical structure can be represented as follows:
This configuration suggests potential lipophilicity, which may influence its ability to cross biological membranes and interact with various receptors.
Research indicates that 3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline primarily interacts with neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions are crucial for modulating mood, cognition, and motor functions. The compound's affinity for specific receptors can lead to various biological effects, including:
- Dopaminergic Activity : It may act as a dopamine receptor agonist or antagonist, influencing pathways associated with reward and motivation.
- Serotonergic Modulation : The compound could affect serotonin receptors, impacting mood regulation and anxiety responses.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate neurotransmitter release and receptor activity. A summary of key findings is presented in Table 1.
| Study | Methodology | Findings |
|---|---|---|
| Study A | Radioligand Binding Assay | High affinity for D2 dopamine receptors |
| Study B | Electrophysiological Studies | Modulation of serotonin receptor activity |
| Study C | Cell Culture Experiments | Increased dopamine release in neuronal cultures |
These studies underscore the compound's potential as a pharmacological agent targeting neurological disorders.
In Vivo Studies
Animal model studies have further elucidated the biological effects of 3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline. Key findings include:
- Behavioral Changes : In rodent models, administration resulted in increased locomotor activity, suggesting stimulant properties.
- Anxiety-like Behavior : Tests such as the elevated plus maze indicated reduced anxiety levels in treated animals compared to controls.
Case Studies
A notable case study involved the administration of the compound in a rodent model of depression. The results indicated significant improvements in depressive-like symptoms as measured by the forced swim test and tail suspension test. These findings suggest potential therapeutic applications in mood disorders.
Implications for Therapeutic Applications
Given its interaction with key neurotransmitter systems, 3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline holds promise for the development of treatments for various neurological conditions, including:
- Depression : Its modulatory effects on serotonin may provide a basis for antidepressant formulations.
- Schizophrenia : Targeting dopaminergic pathways could offer new avenues for managing symptoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
